molecular formula C17H22N2O2S B6932168 N-methyl-2-propan-2-yl-N-(1-pyridin-2-ylethyl)benzenesulfonamide

N-methyl-2-propan-2-yl-N-(1-pyridin-2-ylethyl)benzenesulfonamide

Cat. No.: B6932168
M. Wt: 318.4 g/mol
InChI Key: ONVQBIFRJZYDJA-UHFFFAOYSA-N
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Description

N-methyl-2-propan-2-yl-N-(1-pyridin-2-ylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

N-methyl-2-propan-2-yl-N-(1-pyridin-2-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-13(2)15-9-5-6-11-17(15)22(20,21)19(4)14(3)16-10-7-8-12-18-16/h5-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVQBIFRJZYDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1S(=O)(=O)N(C)C(C)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-propan-2-yl-N-(1-pyridin-2-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde under mild conditions to form the intermediate. This intermediate is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as triethylamine. The final step involves the methylation of the nitrogen atom using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-propan-2-yl-N-(1-pyridin-2-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted sulfonamide derivatives with various functional groups.

Scientific Research Applications

N-methyl-2-propan-2-yl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-2-propan-2-yl-N-(1-pyridin-2-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of certain microorganisms. The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(pyridin-2-yl)methanamine: Shares the pyridine and methylamine moieties but lacks the sulfonamide group.

    N-(pyridin-2-yl)amides: Contains the pyridine and amide functionalities but differs in the overall structure and functional groups.

Uniqueness

N-methyl-2-propan-2-yl-N-(1-pyridin-2-ylethyl)benzenesulfonamide is unique due to its combination of the sulfonamide group with the pyridine and isopropyl moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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